Product packaging for 2-(2-methylphenyl)propanoic Acid(Cat. No.:CAS No. 62835-95-4)

2-(2-methylphenyl)propanoic Acid

Cat. No.: B3385367
CAS No.: 62835-95-4
M. Wt: 164.2 g/mol
InChI Key: MQHULLOCAJMXJU-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)propanoic Acid (CAS Number: 29205-99-0) is a valuable organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is of significant interest in chemical and pharmaceutical research, particularly in the field of chiral separations. Studies on constitutional isomeric 2-(methylphenyl)propanoic acids have shown that the position of the methyl group on the phenyl ring critically influences enantiorecognition, with the ortho-substituted isomer (2-methylphenyl) exhibiting distinct separation behavior from its meta- and para-substituted counterparts . As a member of the 2-arylpropanoic acid family, a ubiquitous structural motif in biologically active compounds, it serves as an important synthetic intermediate for the preparation of pharmaceuticals and fine chemicals . Researchers utilize this compound to investigate inclusion interactions with cyclodextrins and other chiral selectors, which is crucial for developing efficient enantioseparation methods using techniques like countercurrent chromatography . This product is intended for research applications and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B3385367 2-(2-methylphenyl)propanoic Acid CAS No. 62835-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-5-3-4-6-9(7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHULLOCAJMXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62835-95-4
Record name 2-(2-methylphenyl)propanoic acid
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Advanced Synthetic Methodologies for 2 2 Methylphenyl Propanoic Acid

Stereoselective Synthesis Approaches

Achieving high levels of stereoselectivity is a primary goal in the synthesis of chiral molecules like 2-(2-methylphenyl)propanoic acid. A stereoselective synthesis is a reaction that produces an unequal mixture of stereoisomers. researchgate.net

The formation of the crucial carbon-carbon bond at the chiral center is a key step where asymmetric catalysis is extensively applied. Asymmetric catalysis involves the use of chiral catalysts to produce a single enantiomer from a prochiral substrate. researchgate.net This approach is fundamental to modern organic synthesis. researchgate.netnih.gov

Various transition-metal-catalyzed reactions have been developed for asymmetric C-C bond formation. tandfonline.com For instance, the asymmetric hydrovinylation of styrenes, catalyzed by nickel complexes with phosphoramidite (B1245037) ligands, provides intermediates for 2-arylpropionic acids. tandfonline.com Similarly, copper-based chiral catalytic systems are effective for allylic alkylation with highly reactive organolithium reagents, demonstrating high enantioselectivity. researchgate.netnih.gov Other powerful methods for asymmetric C-C bond construction include the Michael addition and Friedel-Crafts reactions, which are often key steps in the synthesis of biologically active compounds. nih.govacs.org

Below is a table summarizing key catalytic systems used in asymmetric C-C bond formation relevant to the synthesis of 2-arylpropanoic acid precursors.

Catalytic SystemReaction TypeSubstrate TypeKey Features
Nickel-Phosphoramidite ComplexesHydrovinylationStyrenesForms intermediates for 2-arylpropionic acids. tandfonline.com
Copper-Diphosphine ComplexesAllylic AlkylationAllylic compounds, Alkyllithium reagentsHigh enantioselectivity, tolerates functional groups. researchgate.netnih.gov
Amine CatalystsMichael Additionα,β-Unsaturated aldehydes, NitroolefinsEnables asymmetric α-functionalization of aldehydes. nih.gov
Rhodium-"bobphos" LigandHydroformylationAlkenesHigh selectivity for branched products. nih.gov

Another strategy involves the transformation of existing prochiral or racemic precursors into the desired enantiomerically pure acid. This can be achieved through enantioselective reduction, oxidation, or resolution of intermediates. For example, the enantioselective reduction of γ-ketoacids using catalysts like Ni(OAc)₂ with chiral ligands can produce chiral γ-lactones, which are valuable precursors. beilstein-journals.org

The synthesis of specific chiral building blocks, such as β-amino esters, can be accomplished through imino-aldol reactions, which are then cyclized to form other chiral structures like azetidines. nih.gov Similarly, complex chiral amino acids can be synthesized stereoselectively from common chiral starting materials like Garner's aldehyde. acs.org These methods showcase the power of transforming precursors to install the correct stereochemistry.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. acs.org Enzymes operate under mild conditions of temperature and pressure, often with exceptional enantioselectivity and regioselectivity. acs.org

For the synthesis of chiral propanoic acid derivatives, various enzymatic approaches are employed. Dehydrogenase enzymes, such as D-lactate dehydrogenase (D-LDH), can stereoselectively reduce keto acids to the corresponding hydroxy acids with excellent enantiomeric excess (>99.9% e.e.). acs.org This process often uses a cofactor regeneration system, for example, with formate (B1220265) dehydrogenase (FDH), to ensure efficiency. acs.org Lipases are also widely used, particularly for kinetic resolutions of racemic esters, providing access to enantiopure alcohols and acids. nih.gov The advantages of biocatalysis have led to its application in producing key chiral intermediates for various pharmaceuticals. acs.org

Enzyme ClassReaction TypeSubstrateProductKey Advantages
Dehydrogenases (e.g., D-LDH)Asymmetric Reductionα-Keto acidsChiral α-Hydroxy acidsHigh enantioselectivity (>99.9% e.e.), mild conditions. acs.org
Lipases (e.g., Lipase (B570770) PS)Kinetic ResolutionRacemic estersEnantioenriched esters and alcoholsHigh yield for resolved enantiomer, operational simplicity. nih.gov
Ketoreductases (KREDs)Asymmetric ReductionKetonesChiral AlcoholsCan be stereocomplementary, providing access to both enantiomers.

Novel Synthetic Routes and Process Optimization

Research continues to focus on developing entirely new synthetic pathways and optimizing existing ones to improve yield, reduce waste, and enhance scalability.

Chemoenzymatic synthesis combines the strengths of chemical and biological catalysis to create efficient and sustainable processes. This approach can involve using an enzyme to create a chiral building block that is then elaborated through chemical reactions, or integrating enzymatic and chemical steps in a one-pot cascade. nih.gov

A key application is the use of enzymes for dynamic kinetic resolution, which can theoretically convert 100% of a racemic starting material into a single enantiomer, overcoming the 50% yield limit of traditional kinetic resolution. For example, a chemoenzymatic route might combine a nickel-catalyzed coupling reaction with an asymmetric biocatalytic reduction using ketoreductases (KREDs) to produce chiral diarylmethanol derivatives with high yield and enantiomeric excess. These strategies are increasingly applied to the synthesis of active pharmaceutical ingredients, offering greener and more scalable alternatives to purely chemical routes.

Electrochemical methods offer a sustainable alternative to traditional synthesis by using electricity as a "clean" reagent to drive reactions, often avoiding harsh chemical oxidants or reductants. acs.org The electrosynthesis of 2-arylpropionic acids has been successfully demonstrated. nih.gov

One prominent route is the electrochemical carboxylation of α-methylbenzyl chlorides. nih.gov In this process, a cobalt-based catalyst, such as [Co(salen)], is electrochemically reduced from Co(II) to a highly nucleophilic Co(I) species. This catalyst then reacts with the α-methylbenzyl chloride to form an organometallic intermediate, which subsequently reacts with carbon dioxide (CO₂) to yield the desired 2-arylpropionic acid. nih.gov This method has been used to synthesize several nonsteroidal anti-inflammatory agents in good yields. nih.govacs.org

Another approach involves the direct electrochemical carboxylation of benzylic C-H bonds, which is a highly atom-economical method. This process can be achieved without transition metals or chemical bases, making it environmentally benign. The mechanism often involves the generation of radical intermediates that react with CO₂. nih.gov These electrochemical strategies are notable for their mild reaction conditions and potential for scalability.

Electrochemical MethodSubstrateKey Reagents/CatalystsProductMechanism Highlights
Catalytic Electrocarboxylationα-Methylbenzyl Chlorides[Co(salen)], CO₂2-Arylpropionic AcidsElectrogenerated [Co(I)L]⁻ acts as a nucleophilic catalyst. nih.gov
Direct C-H CarboxylationBenzylic C-H compoundsHalide promoters, CO₂Benzylic Carboxylic AcidsTransition-metal- and base-free; proceeds via paired electrolysis.
Reductive CarboxylationStyrene OxidesCO₂β-Hydroxy AcidsCathodically generated radical and carbanion intermediates.
Redox CatalysisBenzyl Halides1,3-Benzenedicarboxylic acid dimethyl ester, CO₂Phenylacetic AcidsHomogeneous charge-transfer catalysis. tandfonline.com

Derivatization Strategies for Specific Research Applications

The carboxylic acid group of this compound and related 2-arylpropanoic acids serves as a versatile handle for chemical modification, enabling the synthesis of a wide array of derivatives for specific research applications. These derivatization strategies primarily involve transformations into esters and amides to create prodrugs, modify physicochemical properties, or develop novel compounds for biological screening. nih.govgoogle.com

A common approach involves the esterification of the carboxylic acid. For instance, methyl esters of 2-arylpropanoic acids can be synthesized by reacting the parent acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid under reflux conditions. google.com Another method for creating ester derivatives involves reacting the corresponding acid with thionyl chloride and an alcohol. google.com These ester derivatives are often used as intermediates for further reactions or as a means to protect the carboxylic acid group during other synthetic transformations. google.comgoogle.com

Amide synthesis is another critical derivatization strategy, often employed to generate compounds with altered biological activity or to serve as prodrugs. nih.gov Amide derivatives can be prepared by reacting the 2-arylpropionic acid with an amine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Alternatively, the acid can be first converted to a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine. A more contemporary method involves the synergistic use of photoredox and nickel catalysis to achieve asymmetric carbonylative coupling between α-chloroalkylarenes and amines, yielding α-chiral amides with high enantioselectivity. acs.org This advanced method provides a direct route to chiral amide derivatives under mild conditions. acs.org

Further modifications can be achieved by creating more complex derivatives. For example, hydrazides can be formed by reacting the ester derivative with hydrazine (B178648) hydrate. rsc.org These hydrazides can then be used in azide (B81097) coupling methods with amino acid esters to form peptide-like structures. rsc.org Such strategies are valuable in medicinal chemistry for creating molecules with enhanced target specificity or modified pharmacokinetic profiles.

Derivative TypeSynthetic MethodReagentsApplication/PurposeReference
Esters (e.g., Methyl Ester)Fischer EsterificationParent Acid, Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄)Intermediate for further synthesis, protecting group google.com
AmidesDCC CouplingParent Acid, Amine, N,N'-dicyclohexylcarbodiimide (DCC)Prodrug synthesis, biological screening nih.gov
α-Chiral AmidesAsymmetric Carbonylative Couplingα-chloroalkylarene, Amine, Carbon Monoxide, Photoredox/Nickel CatalystEnantioselective synthesis of biologically active amides acs.org
HydrazidesHydrazinolysis of EsterEster Derivative, Hydrazine HydrateIntermediate for azide coupling, synthesis of peptide derivatives rsc.org
TrichloroacetimidatesReaction with TrichloroacetonitrileParent Hydroxy-ester, Trichloroacetonitrile, DBUIntermediate for C-C bond formation rsc.org

Synthesis of Isomeric and Analogous 2-Methylphenylpropanoic Acid Derivatives

The synthesis of isomers of this compound, such as 2-(3-methylphenyl)propanoic acid and 2-(4-methylphenyl)propanoic acid, along with other structural analogs, is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. Various synthetic routes have been developed to access these compounds, often starting from commercially available substituted toluenes or other aryl precursors. orgsyn.orggoogle.com

A general and effective method for preparing 2-arylpropionic acids involves the selective mono-methylation of the corresponding arylacetonitriles using dimethyl carbonate (DMC) in the presence of a base like potassium carbonate. orgsyn.org This method is highly selective for mono-methylation, minimizing the formation of undesired dimethylated byproducts. The resulting 2-arylpropionitrile is then hydrolyzed to the desired carboxylic acid. orgsyn.org This process has been successfully applied to the synthesis of 2-(o-, m-, and p-methylphenyl)propanoic acids. orgsyn.org

For the specific synthesis of the para-isomer, 2-(4-methylphenyl)propanoic acid, a multi-step route starting from para-xylene has been reported. google.com The process involves:

Chlorination of p-xylene (B151628) to form p-methylbenzyl chloride.

Cyanation of the chloride to yield p-methylbenzyl cyanide (an arylacetonitrile).

Methylation of the nitrile to give 2-(4-methylphenyl)propionitrile.

Hydrolysis and acidification of the propionitrile (B127096) to afford the final product, 2-(4-methylphenyl)propanoic acid. google.com

Another approach to synthesizing analogs involves the hydroarylation of furan-containing propenoic acids. The reaction of 3-(furan-2-yl)propenoic acids with arenes (like toluene) in a superacid such as triflic acid (TfOH) leads to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com This method provides a pathway to analogs with different aromatic and heterocyclic scaffolds.

Stereospecific synthesis is often desired, especially for pharmaceutical applications. The use of chiral auxiliaries, such as Evans' 4-benzyl-2-oxazolidinone, allows for the stereospecific synthesis of 2-alkyl and 2-phenyl substituted propanoic acid derivatives. scribd.com This methodology establishes the stereogenic center with high control, leading to enantiomerically pure or enriched products. scribd.com

Target CompoundStarting MaterialKey Reaction StepsReference
2-(o, m, p-Methylphenyl)propanoic Acido, m, or p-Methylphenylacetonitrile1. Mono-methylation with dimethyl carbonate (DMC) and K₂CO₃. 2. Hydrolysis of the resulting propionitrile. orgsyn.org
2-(4-Methylphenyl)propanoic Acidp-Xylene1. Chlorination to p-methylbenzyl chloride. 2. Cyanation to p-methylbenzyl cyanide. 3. Methylation. 4. Hydrolysis. google.com
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives3-(Furan-2-yl)propenoic acid, AreneHydroarylation in triflic acid (TfOH). mdpi.com
Stereospecific 2-Substituted Propanoic AcidsN-AcyloxazolidinoneAlkylation using a chiral auxiliary (Evans' auxiliary) followed by hydrolysis. scribd.com

Chiral Resolution and Stereochemical Analysis of 2 2 Methylphenyl Propanoic Acid

Enantioseparation Techniques

Enantioseparation is fundamental in chiral analysis, allowing for the isolation and quantification of individual enantiomers from a racemic mixture. Various chromatographic and electrophoretic techniques have been developed for this purpose, each with specific principles and applications for arylpropanoic acids.

Countercurrent Chromatography (CCC) for Arylpropanoic Acids

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding irreversible adsorption of the analyte and enabling high sample recovery. wikipedia.org In CCC, a liquid stationary phase is held in place by gravitational or centrifugal forces, while a liquid mobile phase is pumped through it. wikipedia.orgaocs.org The separation is based on the differential partitioning of solutes between the two immiscible liquid phases. chromatographyonline.com The choice of a suitable two-phase solvent system is critical for achieving separation and can be guided by methods like thin-layer chromatography. wikipedia.orgnih.gov

While CCC has been successfully applied to the enantioseparation of various compounds, including amino acid derivatives and catecholamines, by using a chiral selector in the stationary phase, its application to 2-(2-methylphenyl)propanoic acid has presented challenges. researchgate.netnih.gov In a study aimed at separating the enantiomers of three constitutional isomers of 2-(methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector, researchers found that while the 3-methyl and 4-methyl isomers were successfully resolved, no enantioseparation was achieved for this compound under the tested conditions. researchgate.net This outcome highlights the significant influence of the methyl group's position on the phenyl ring on the enantiorecognition by the chiral selector.

IsomerChiral SelectorEnantioseparation Factor (α)ResultReference
2-(3-Methylphenyl)propanoic acidHP-β-CD1.26Successful Separation researchgate.net
2-(4-Methylphenyl)propanoic acidHP-β-CD1.31Successful Separation researchgate.net
This compoundHP-β-CDNot FoundNo Separation researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. bgb-analytik.com A wide variety of CSPs are available, including those based on polysaccharides (cellulose, amylose), macrocyclic glycopeptides, and Pirkle-type phases (e.g., N-(3,5-dinitrobenzoyl)-(R)-(-)-phenylglycine). bgb-analytik.comnih.govsigmaaldrich.com The selection of the appropriate CSP and mobile phase is crucial for achieving enantioselectivity. sigmaaldrich.com

For arylpropanoic acids, chiral HPLC has proven to be a robust method. For instance, the direct enantiomeric resolution of the related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid was achieved on an α1-acid glycoprotein-based column. nih.gov In another study, a kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, including the o-tolyl derivative which is structurally similar to this compound, was monitored using chiral HPLC on a CHIRALPAK OJ-H column. mdpi.com The development of a chiral HPLC method often involves screening different columns and mobile phase systems (normal phase, reversed-phase, polar ionic, and polar organic) to find the optimal conditions for separation. sigmaaldrich.com

CompoundHPLC ColumnMobile PhaseResultReference
2-Fluoro-2-(o-tolyl)propanoic AcidCHIRALPAK OJ-Hi-PrOH/hexane/TFA = 1/10/0.01Baseline separation of enantiomers mdpi.com
2-(4-chloro-2-methylphenoxy)propanoic acidEnantiopac (α1-acid glycoprotein)Not specifiedDirect enantiomeric resolution nih.gov
2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acidJ'sphere-ODS-H800.05% TFA in water-acetonitrile (85:15, v/v)Separation of two stereoisomers nih.gov

Capillary Electrophoresis for Enantiomeric Purity Assessment

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov For chiral separations, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte. mdpi.comnih.gov The differential interaction of the enantiomers with the chiral selector leads to different apparent mobilities and thus separation.

CE is particularly valuable for determining the enantiomeric purity of drug substances. mdpi.com International Conference on Harmonisation (ICH) guidelines often require that the enantiomeric impurity does not exceed very low levels, such as 0.15% of the major enantiomer, necessitating highly sensitive and resolving analytical methods. mdpi.com CE methods have been validated for the enantiomeric purity testing of various chiral compounds, demonstrating the required precision, accuracy, and low limits of quantitation (e.g., 0.1%). nih.gov For N-(2-ethyl-6-methylphenyl)alanine enantiomers, a CE method was developed using 2,6-di-O-methyl-beta-cyclodextrin as the chiral selector. researchgate.net This demonstrates the applicability of the technique for resolving enantiomers of compounds structurally related to this compound.

Kinetic and Dynamic Kinetic Resolution Strategies

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster to form a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org

A study on 2-aryl-2-fluoropropanoic acids demonstrated an effective kinetic resolution using (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst. mdpi.com In this process, the racemic acid is reacted with an achiral nucleophile (bis(α-naphthyl)methanol) and a coupling agent (pivalic anhydride). The chiral catalyst selectively facilitates the esterification of one enantiomer, allowing for the separation of the resulting chiral ester from the unreacted chiral carboxylic acid, both in high enantiomeric excess. mdpi.com

SubstrateChiral CatalystResultEnantiomeric Excess (ee)Reference
2-Fluoro-2-(o-tolyl)propanoic Acid(+)-Benzotetramisole (BTM)Kinetic Resolution68% ee (unreacted acid) mdpi.com
2-Fluoro-2-(m-tolyl)propanoic Acid(+)-Benzotetramisole (BTM)Kinetic Resolution61% ee (unreacted acid) mdpi.com
2-Fluoro-2-(p-tolyl)propanoic Acid(+)-Benzotetramisole (BTM)Kinetic Resolution78% ee (unreacted acid) mdpi.com

Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. wikipedia.org This in-situ equilibration allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product, overcoming the 50% theoretical yield limit of classical kinetic resolution. wikipedia.orggoogle.com

Determination of Absolute Configuration

Determining the absolute three-dimensional arrangement of atoms in a chiral molecule is a critical step in stereochemical analysis.

X-ray Crystallography Applications for Phenylpropanoic Acid Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. ed.ac.ukthieme-connect.de The technique provides the precise spatial coordinates of each atom in a crystalline structure. For a chiral compound that crystallizes in a non-centrosymmetric space group, the analysis of anomalous dispersion effects allows for the unambiguous assignment of its absolute structure. ed.ac.ukchem-soc.si

The ability to distinguish between a structure and its mirror image relies on the phenomenon of resonant scattering (anomalous dispersion), which violates Friedel's law (I(hkl) ≠ I(-h-k-l)). ed.ac.uk The magnitude of this effect is dependent on the elements present and the X-ray wavelength used. The Flack parameter is a key value refined during the structure solution that indicates whether the correct enantiomer has been modeled; a value close to 0 confirms the correct absolute structure, while a value near 1 indicates the inverted structure is correct. ed.ac.ukresearchgate.net This method has been used to determine the absolute configuration of numerous chiral molecules, including derivatives of carboxylic acids, providing an unequivocal standard for stereochemical assignment. thieme-connect.debeilstein-journals.org

Spectroscopic Methods for Stereochemical Assignment (e.g., ¹H-NMR Diamagnetic Anisotropy)

The absolute configuration of chiral molecules like this compound can be determined using various spectroscopic techniques. Among these, ¹H-NMR spectroscopy, especially when combined with chiral derivatizing agents (CDAs), is a powerful tool. The fundamental principle lies in the conversion of a pair of enantiomers into a pair of diastereomers by reaction with a single enantiomer of a chiral auxiliary. These resulting diastereomers possess distinct physical and spectroscopic properties, including different chemical shifts in their NMR spectra.

The differentiation in chemical shifts arises from the distinct three-dimensional arrangements of the diastereomers, which leads to different magnetic environments for the corresponding protons. One of the key phenomena contributing to these differences is diamagnetic anisotropy. The aromatic ring of a chiral derivatizing agent, for instance, generates a non-uniform magnetic field. Protons of the substrate that are positioned in the shielding or deshielding zones of this anisotropic field will exhibit upfield or downfield shifts, respectively. The magnitude of this shift is highly dependent on the spatial relationship between the proton and the aromatic ring, which differs for each diastereomer.

For this compound, this can be practically achieved by forming an amide or ester linkage with a suitable chiral auxiliary. For example, reaction with a chiral amine, such as (R)-1-phenylethylamine, would produce two diastereomeric amides. The analysis of the ¹H-NMR spectra of this diastereomeric mixture would likely reveal separate signals for the methine proton (the proton on the carbon bearing the carboxyl group) and the methyl protons of the propanoic acid moiety. The difference in the chemical shifts (Δδ) for these protons between the two diastereomers allows for their distinction and, with appropriate reference, the assignment of the absolute configuration of each enantiomer.

To illustrate the expected data from such an analysis, a hypothetical data table is presented below. This table is based on typical chemical shift values and expected differences observed for similar compounds.

Hypothetical ¹H-NMR Data for Diastereomeric Amides of this compound with (R)-1-Phenylethylamine

ProtonDiastereomer 1 (S,R) Chemical Shift (ppm)Diastereomer 2 (R,R) Chemical Shift (ppm)Δδ (ppm)
CH-COOH3.653.750.10
CH₃-CH1.451.500.05
Ar-CH₃2.302.320.02
Aromatic (propanoic acid)7.10-7.307.10-7.30-
Aromatic (amine)7.25-7.457.25-7.45-

Note: This data is illustrative and not based on experimentally verified values for this specific compound.

The analysis would involve careful integration of the separated signals to determine the enantiomeric excess (e.e.) of the original mixture. Furthermore, advanced NMR techniques, such as 2D-NMR (e.g., COSY, NOESY), can provide more detailed structural information to confirm the stereochemical assignments by elucidating through-bond and through-space correlations between protons.

Advanced Analytical Characterization and Method Development for 2 2 Methylphenyl Propanoic Acid

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govethernet.edu.et

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-(2-methylphenyl)propanoic acid. Both ¹H and ¹³C NMR provide unique insights into the molecular framework. ethernet.edu.et

In the ¹H NMR spectrum, the protons of the methyl group on the aromatic ring typically appear as a singlet. The methyl group on the propanoic acid chain presents as a doublet due to coupling with the adjacent methine proton. The methine proton, in turn, is observed as a quartet, being split by the three protons of the adjacent methyl group. The aromatic protons show complex splitting patterns in the aromatic region of the spectrum, characteristic of a 1,2-disubstituted benzene (B151609) ring. The acidic proton of the carboxylic acid group usually appears as a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum provides information on the carbon skeleton. docbrown.info It will show distinct signals for each unique carbon atom in the molecule. This includes separate signals for the methyl carbons, the methine carbon, the carbonyl carbon of the carboxylic acid, and the individual carbons of the aromatic ring. The chemical shifts of these carbons are indicative of their electronic environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more detailed structural assignment. youtube.com COSY spectra reveal proton-proton coupling relationships, helping to connect adjacent protons in the structure. youtube.com HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignment of protonated carbons. youtube.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations between protons and carbons, further solidifying the structural elucidation. youtube.com

¹H NMR Spectral Data for this compound Analogs

CompoundSolventChemical Shift (ppm) and Multiplicity
2-Methylpropanoic acidNot specified6H, doublet (methyl groups); 1H, septet (methine proton); 1H, singlet (hydroxyl proton) docbrown.info
Propanoic acidCDCl₃3H, triplet (methyl protons); 2H, quartet (methylene protons); 1H, singlet (hydroxyl proton) docbrown.info
2,2-Bis(hydroxymethyl)propionic acidNot specifiedData available, but specific shifts and multiplicities are not provided in the search results. chemicalbook.com

¹³C NMR Spectral Data for this compound Analogs

CompoundSolventNumber of Unique Carbon Environments
2-Phenylpropanoic acidNot specifiedData available, but specific shifts are not provided in the search results. chemicalbook.com
2-Methylpropanoic acidCDCl₃3 docbrown.info
Propanoic acidCDCl₃3 docbrown.info

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysisnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy. nih.gov It provides a precise mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. nih.gov The exact mass of this compound (C₁₀H₁₂O₂) is 164.08373 Da. nih.gov

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Key fragmentation pathways often involve the loss of the carboxylic acid group or parts of it. For instance, a prominent fragment ion could result from the loss of the carboxyl group (•COOH), leading to a fragment at m/z [M-45]⁺. Another common fragmentation is the loss of the methyl group from the propanoic acid chain, resulting in a fragment at m/z [M-15]⁺. The fragmentation of the aromatic ring can also lead to characteristic ions. The base peak in the mass spectrum of a related compound, methyl 2-phenylpropionate, is observed at m/z 105, which corresponds to the benzoyl cation. nih.gov

GC-MS Data for a Related Compound: Methyl 2-phenylpropionate nih.gov

m/zRelative Intensity
10599.99
16419.60
7710.80
708.70
1037.50

Infrared (IR) Spectroscopy for Functional Group Identificationnih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nih.gov The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. This broadness is due to intermolecular hydrogen bonding. docbrown.info A strong, sharp absorption peak will appear in the region of 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info

The C-H stretching vibrations of the aromatic ring will appear as a series of sharp bands in the region of 3000-3100 cm⁻¹. The C-H stretching vibrations of the aliphatic methyl and methine groups will be observed in the region of 2850-2960 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of absorptions that are unique to the molecule and can be used for its identification by comparison with a reference spectrum. docbrown.infodocbrown.info

Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad) docbrown.info
CarbonylC=O stretch1700-1725 (strong) docbrown.info
Aromatic RingC-H stretch3000-3100 docbrown.info
Aliphatic GroupsC-H stretch2850-2960 docbrown.info
Aromatic RingC=C stretch1450-1600 docbrown.info

Chromatographic Method Development

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolomicsunimi.it

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of this compound, especially at trace levels and in metabolomics studies. unimi.it Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed for the separation. sielc.com

A typical HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous solution (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities.

The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically in the negative ion mode, to deprotonate the carboxylic acid and form the [M-H]⁻ ion. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be used. In this approach, the [M-H]⁻ ion is selected and fragmented to produce characteristic product ions, which are then detected. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is extremely powerful for quantifying the analyte in complex biological samples. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve chromatographic and mass spectrometric properties. unimi.it

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to its low volatility and polar nature, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable derivative.

A common derivatization strategy is esterification, for example, by reacting the acid with an alcohol (like methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. These esters are much more volatile and can be readily analyzed by GC-MS. Other derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and detected. The resulting mass spectra, with their characteristic fragmentation patterns, allow for the identification and quantification of the derivatized this compound. The interpretation of the mass spectrum of the derivative would be based on the fragmentation of the ester. For instance, the methyl ester of this compound would show a molecular ion peak and fragments corresponding to the loss of the methoxy (B1213986) group (•OCH₃) or the entire ester group.

Method Validation for Analytical Reproducibility and Robustness

The validation of an analytical method is crucial to ensure that it consistently produces reliable and accurate results. For this compound, this involves a rigorous evaluation of the method's reproducibility and robustness, key parameters that demonstrate its reliability for routine use. researchgate.netindustrialpharmacist.com Reproducibility, often referred to as intermediate precision, assesses the variability of results obtained under different conditions, such as by different analysts, on different days, or with different equipment within the same laboratory. pfigueiredo.org Robustness, on the other hand, measures the method's capacity to remain unaffected by small, deliberate variations in its parameters. researchgate.netich.org

The International Council for Harmonisation (ICH) guidelines provide a framework for these validation studies. ich.orgbiopharmaspec.com Robustness is typically investigated during method development to identify which parameters are critical to the method's performance. chromatographyonline.com This proactive approach ensures that a series of system suitability parameters can be established to guarantee the method's validity during its application. researchgate.net

Key parameters evaluated during robustness testing for a High-Performance Liquid Chromatography (HPLC) method, a common technique for analyzing organic acids, include:

pH of the mobile phase: Small shifts in pH can affect the ionization state and retention time of acidic analytes.

Mobile phase composition: Minor variations in the solvent ratio can impact selectivity and resolution.

Column temperature: Temperature fluctuations can influence retention times and peak shapes.

Flow rate: Changes in the flow rate can affect retention times and peak areas.

Wavelength of detection: The stability of the detector response is checked at slightly different wavelengths.

The validation process involves introducing these small, deliberate changes and observing their effect on the analytical results, such as peak area, retention time, and resolution from other components. industrialpharmacist.com The acceptance criteria for these parameters are typically expressed as the relative standard deviation (RSD) of the results, which should fall within predefined limits. For assays of pharmaceutical products, an RSD of less than 2% is often required for precision and reproducibility. pfigueiredo.orgresearchgate.net

Table 1: Illustrative Method Validation Parameters and Acceptance Criteria for HPLC Analysis

Validation ParameterTypical VariationAcceptance Criterion (Example)
Reproducibility
Intermediate PrecisionDifferent analysts, days, instrumentsRSD ≤ 2%
Robustness
Mobile Phase pH± 0.2 unitsSystem suitability parameters met; RSD of peak area ≤ 5%
Mobile Phase Composition± 2% organic solventSystem suitability parameters met; RSD of peak area ≤ 5%
Column Temperature± 5 °CSystem suitability parameters met; RSD of retention time ≤ 3%
Flow Rate± 0.1 mL/minSystem suitability parameters met; RSD of peak area ≤ 5%

This table is for illustrative purposes; specific criteria depend on the method and its intended application.

Derivatization Strategies for Enhanced Analytical Detection

Due to its structure, this compound can present challenges for direct analysis, particularly in complex matrices or when high sensitivity is required. Derivatization, the chemical modification of the analyte, is a powerful strategy to overcome these limitations. researchgate.net This process converts the carboxylic acid group into a derivative with properties more suitable for a specific analytical technique, such as gas chromatography (GC) or HPLC.

The primary goals of derivatization for this compound are:

Increased Volatility for GC Analysis: Carboxylic acids are polar and often non-volatile, leading to poor peak shape and thermal instability in GC systems. colostate.edulmaleidykla.lt Converting the acid to a more volatile ester or silyl (B83357) derivative is a common solution. colostate.edugcms.cz

Enhanced Detectability for HPLC Analysis: this compound lacks a strong chromophore, resulting in low sensitivity with standard UV-Vis detectors. Derivatization with a reagent containing a fluorescent or UV-absorbing tag can significantly improve detection limits. nih.govthermofisher.comoup.com

Improved Chromatographic Separation: Derivatization can alter the polarity and size of the molecule, leading to better separation from interfering components in the sample matrix.

Enantiomeric Resolution: For chiral analysis, derivatization with a chiral reagent creates diastereomers that can be separated on a non-chiral chromatographic column. rsc.orgnih.govwikipedia.org

For Gas Chromatography (GC): The most common derivatization methods for carboxylic acids prior to GC analysis are silylation and alkylation (esterification). colostate.edu

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group, creating a less polar and more volatile derivative. lmaleidykla.lt

Alkylation: This involves converting the carboxylic acid into an ester, typically a methyl ester. Reagents like diazomethane (B1218177) or trimethyl orthoacetate in the presence of an acid catalyst are used for this purpose. colostate.edugoogle.com

For High-Performance Liquid Chromatography (HPLC): For HPLC, derivatization focuses on introducing a moiety that enhances detection.

UV/Vis Derivatization: Reagents that attach a strong UV-absorbing group to the carboxylic acid can be used, although this is less common than fluorescence derivatization.

Fluorescence Derivatization: This is a highly sensitive approach. Reagents like 9-anthryldiazomethane (B78999) (ADAM) or 2-picolylamine react with the carboxylic acid to form highly fluorescent esters or amides, respectively. thermofisher.comnih.gov This allows for detection at very low concentrations. nih.govoup.com

Mass Spectrometry (MS) Derivatization: Reagents can be used to improve ionization efficiency for LC-MS analysis. For example, 2-picolylamine derivatization leads to derivatives that are highly responsive in positive-ion electrospray ionization (ESI), enhancing sensitivity by orders of magnitude. nih.gov Chiral derivatizing agents like (S)-anabasine can also be used for enantiomeric separation and enhanced MS detection. nih.gov

Table 2: Common Derivatization Strategies for this compound

Analytical TechniqueDerivatization StrategyReagent ExampleDerivative FormedKey Advantage
Gas Chromatography (GC) SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl esterIncreased volatility and thermal stability lmaleidykla.lt
Alkylation (Esterification)Trimethyl orthoacetateMethyl esterIncreased volatility, quantitative reaction google.com
HPLC-Fluorescence Fluorescent Tagging9-Chloromethyl anthraceneFluorescent esterHigh sensitivity, low detection limits oup.com
Fluorescent Tagging2-Picolylamine (PA)AmideRapid reaction, enhanced MS detection nih.gov
HPLC-UV/Vis UV TaggingPhenyl isocyanateAnilideEnhanced UV detection researchgate.net
Chiral Analysis (HPLC/GC) Chiral Derivatization(S)-AnabasineDiastereomeric amideEnantiomeric separation, enhanced MS detection nih.gov

The choice of derivatization strategy depends on the analytical objective, the sample matrix, the required sensitivity, and the available instrumentation. Proper optimization of the reaction conditions (e.g., temperature, time, catalyst) is essential to ensure a complete and reproducible derivatization reaction.

Mechanistic Investigations and Molecular Interactions of 2 2 Methylphenyl Propanoic Acid

Studies of Reaction Mechanisms in Synthetic Pathways

The synthesis of 2-(2-methylphenyl)propanoic acid can be achieved through various chemical routes, with the choice of pathway often depending on the availability of starting materials, desired yield, and scalability. Mechanistic understanding of these synthetic routes is crucial for process optimization and control. A common approach involves the methylation of a precursor molecule, such as 2-(2-methylphenyl)acetonitrile.

One plausible synthetic pathway mirrors the synthesis of related arylpropanoic acids and can be broken down into several key mechanistic steps. google.com A likely precursor, o-xylene (B151617) (1,2-dimethylbenzene), can undergo radical chlorination to form 2-methylbenzyl chloride. This is followed by a nucleophilic substitution with a cyanide salt to yield 2-(2-methylphenyl)acetonitrile. The crucial α-methylation of this nitrile intermediate can then be performed, followed by hydrolysis to afford the final product, this compound. google.com

A detailed look into the methylation step reveals the use of reagents like dimethyl carbonate (DMC), which offers high selectivity for mono-methylation, thus minimizing the formation of undesired dimethylated by-products. orgsyn.org The mechanism of methylation using DMC is thought to proceed first through a methoxycarbonylation of the acidic α-carbon of the arylacetonitrile, followed by methylation. orgsyn.org This two-step, one-pot process highlights a green chemistry approach due to the use of a less toxic methylating agent compared to traditional alkyl halides. The final step, hydrolysis of the resulting 2-(2-methylphenyl)propionitrile, is typically carried out under basic conditions, followed by acidification to yield the carboxylic acid. orgsyn.org

Below is a table summarizing a potential synthetic route for this compound, drawing parallels from established methods for similar compounds. google.comorgsyn.org

Table 1: Proposed Synthetic Pathway and Reaction Mechanisms for this compound

StepReactionStarting MaterialReagent(s)Intermediate/ProductReaction Type
1Chlorinationo-XyleneChlorine, Light2-Methylbenzyl chlorideFree Radical Halogenation
2Cyanation2-Methylbenzyl chlorideSodium Cyanide2-(2-Methylphenyl)acetonitrileNucleophilic Substitution
3Methylation2-(2-Methylphenyl)acetonitrileDimethyl Carbonate2-(2-Methylphenyl)propionitrileAlkylation
4Hydrolysis2-(2-Methylphenyl)propionitrileSodium Hydroxide, AcidThis compoundNucleophilic Acyl Substitution

Theoretical and Computational Modeling of Molecular Interactions

Molecular Docking Simulations with Target Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nanobe.org This method is instrumental in drug discovery and understanding the molecular basis of a compound's biological activity. For this compound, while specific docking studies are not widely published, the principles can be inferred from studies on structurally related profens.

Molecular docking simulations for analogous compounds, such as ketoprofen (B1673614) derivatives, have been performed with targets like cyclooxygenase (COX) enzymes (COX-1 and COX-2) and various matrix metalloproteinases (MMPs). nih.gov These studies aim to elucidate the binding modes and interactions that contribute to the inhibitory activity of these compounds. The docking results for these related molecules often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, within the active sites of these enzymes. nih.gov For instance, the carboxylic acid moiety of profens is often crucial for anchoring the molecule within the active site through hydrogen bonds with specific amino acid residues.

A hypothetical docking study of this compound with a target protein, such as a COX enzyme, would involve preparing the 3D structures of both the ligand (the acid) and the receptor (the enzyme). The simulation would then explore various possible binding poses of the ligand within the active site of the receptor, calculating the binding energy for each pose. The results could provide insights into the potential inhibitory activity and selectivity of this compound.

Table 2: Potential Molecular Docking Targets and Expected Interactions for this compound

Potential Target MacromoleculeRationale for SelectionKey Functional Group on LigandExpected Interacting Residues in TargetPotential Outcome of Interaction
Cyclooxygenase (COX) EnzymesStructural similarity to known NSAIDs that target COX enzymes.Carboxylic acidArginine, Serine, TyrosineInhibition of prostaglandin (B15479496) synthesis
Bovine Serum Albumin (BSA)To study binding and transport in the bloodstream. nanobe.orgCarboxylic acid, Phenyl ringLysine, TryptophanFormation of a stable complex for transport
Matrix Metalloproteinases (MMPs)Exploration of potential anticancer or anti-inflammatory activity. nih.govCarboxylic acidHistidine, Zinc ion in active siteInhibition of enzyme activity

Quantum Chemical Calculations for Conformational Analysis and Reactivity

Quantum chemical calculations are theoretical methods used to study the electronic structure and properties of molecules. These calculations can provide valuable information about the conformational preferences, reactivity, and spectroscopic properties of a molecule like this compound.

Conformational analysis of this compound using quantum chemical methods would involve calculating the relative energies of different spatial arrangements of the atoms (conformers). This is particularly important due to the rotational freedom around the single bonds, especially the bond connecting the phenyl ring to the propanoic acid moiety. These calculations can identify the most stable conformer(s) in the gas phase or in solution, which can influence the molecule's interaction with biological targets.

Table 3: Key Parameters from Quantum Chemical Calculations and Their Significance

Calculated ParameterDescriptionSignificance for this compound
Relative Conformational EnergiesEnergy difference between various spatial arrangements of the molecule.Determines the most stable 3D structure, which influences binding to receptors.
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the propensity to donate electrons in a chemical reaction.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the propensity to accept electrons in a chemical reaction.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to the chemical reactivity and stability of the molecule.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the molecule's surface.Identifies regions for electrophilic and nucleophilic attack, predicting intermolecular interactions.

Enzymatic Transformations and Biocatalytic Reaction Mechanisms

Enzymatic transformations and biocatalysis offer green and highly selective alternatives to traditional chemical synthesis. For a chiral compound like this compound, enzymes can be employed for stereoselective synthesis or for the resolution of a racemic mixture to obtain a single enantiomer.

One of the key applications of biocatalysis in this context is the enzymatic resolution of racemic this compound or its esters. Lipases are a class of enzymes that are commonly used for this purpose. The mechanism of lipase-catalyzed resolution involves the enantioselective hydrolysis of a racemic ester of the acid. The lipase (B570770) will preferentially catalyze the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. For example, studies on similar compounds have shown that lipases from sources like Burkholderia sp. can be highly effective in such resolutions. nih.gov

Alternatively, biocatalysts can be engineered for the direct synthesis of a specific enantiomer of this compound. This could involve, for example, the use of engineered enzymes in a whole-cell biocatalytic system to convert a suitable precursor into the desired product with high enantiomeric excess. nih.gov The mechanism in such a system would be dependent on the specific enzyme and reaction pathway designed.

Table 4: Potential Enzymatic Transformations for this compound

Transformation TypeEnzyme ClassSubstrateProduct(s)Mechanistic Principle
Kinetic ResolutionLipaseRacemic ester of this compoundOne enantiomer of the acid and the other enantiomer of the esterEnantioselective hydrolysis of the ester
Asymmetric SynthesisEngineered oxidoreductases or lyasesA suitable achiral precursorA single enantiomer of this compoundStereoselective enzymatic reaction
Whole-cell BiotransformationGenetically modified microorganismsA simple starting materialThis compoundMulti-step enzymatic pathway within the cell nih.gov

Structure Activity Relationship Sar Studies on 2 2 Methylphenyl Propanoic Acid and Analogues

Computational Approaches to SAR Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.govepa.gov In the context of 2-(2-methylphenyl)propanoic acid and its analogues, which are part of the non-steroidal anti-inflammatory drug (NSAID) class, QSAR studies are instrumental in understanding the structural features that govern their anti-inflammatory effects. nih.govepa.govresearchgate.net The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes. wikipedia.orgyoutube.com

Several QSAR studies on NSAIDs have highlighted key molecular descriptors that influence their inhibitory activity against COX enzymes. epa.govresearchgate.net Lipophilicity, often represented by the log P value, is a critical factor. epa.govresearchgate.netresearchgate.net Generally, an increase in lipophilicity is associated with enhanced anti-inflammatory activity, as it promotes binding to the hydrophobic active site of the COX enzyme. epa.govresearchgate.netresearchgate.net Additionally, steric parameters, such as the size and shape of substituents on the aromatic ring, play a significant role. researchgate.net For instance, studies on diclofenac (B195802) analogues, which share structural similarities with this compound, revealed that the angle of twist between the two phenyl rings is a crucial determinant of activity. nih.gov

A QSAR study on meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which also have anti-inflammatory implications, demonstrated a strong correlation between specific descriptors and biological activity, achieving a high correlation coefficient (r² = 0.9393). researchgate.net This indicates the predictive power of QSAR models in designing new analogues with desired activities. researchgate.net

Ligand-Based and Structure-Based Design Principles

The design of novel analogues of this compound and other NSAIDs relies on both ligand-based and structure-based computational approaches. These methods aim to optimize the interaction between the drug molecule (ligand) and its biological target, primarily the COX-1 and COX-2 enzymes. proteinstructures.complos.org

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the target protein is unknown or not well-defined. It involves analyzing a set of molecules with known activity to build a pharmacophore model. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For profens, key pharmacophoric features include a hydrophobic aromatic ring and a hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid). nih.gov A 3D-QSAR study on muscarinic antagonists, for example, developed a pharmacophore model that included a hydrogen bond acceptor and a ring aromatic feature, which was then used to screen for new, potent compounds. nih.gov

Structure-Based Design: This method leverages the known 3D structures of the target enzymes, COX-1 and COX-2, which have been determined through techniques like X-ray crystallography. proteinstructures.comnih.gov The active sites of COX-1 and COX-2 are largely similar, but a key difference is the presence of a side pocket in COX-2. acs.org This structural variance has been exploited to design COX-2 selective inhibitors. proteinstructures.comnih.gov For example, by modeling the binding of flurbiprofen (B1673479), a profen analogue, into the COX-2 active site, researchers were able to design new derivatives with significantly enhanced selectivity for COX-2 over COX-1. nih.gov Molecular docking simulations are a crucial component of structure-based design, allowing for the prediction of how a ligand will bind to the active site and the estimation of its binding affinity. nih.govresearchgate.net These simulations can reveal key interactions, such as the salt bridge formed between the carboxylate group of the profen and Arg-120 at the entrance of the COX active site. acs.org

In Silico ADME Prediction for Research Compound Optimization

The optimization of drug candidates involves not only maximizing their therapeutic efficacy but also ensuring they possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME prediction has become an indispensable tool in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby reducing the risk of late-stage failures. nih.gov

For profen analogues like this compound, various computational models are employed to predict their ADME characteristics. tandfonline.com These models can estimate properties such as oral bioavailability, plasma protein binding, metabolic stability, and potential for toxicity. nih.gov For example, a study on novel 2-phenylpropionic acid derivatives predicted that the synthesized compounds would likely have a good pharmacokinetic profile based on in silico ADME analysis. tandfonline.com

Key ADME properties predicted in silico include:

Lipophilicity (logP): As mentioned earlier, this is crucial for both activity and absorption. However, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance. epa.gov

Aqueous Solubility: Adequate solubility is necessary for absorption and distribution.

Blood-Brain Barrier (BBB) Permeability: This is important for drugs targeting the central nervous system, but for many NSAIDs, limited BBB penetration is desirable to minimize central side effects.

Cytochrome P450 (CYP) Inhibition/Induction: Predicting interactions with CYP enzymes is critical to avoid drug-drug interactions.

Human Ether-à-go-go-Related Gene (hERG) Inhibition: hERG channel blockade can lead to cardiotoxicity, so predicting this early is vital.

By integrating these in silico predictions, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success in later stages of development. nih.gov

Rational Design and Synthesis of Derivatives for SAR Probing

The rational design and synthesis of derivatives of this compound are central to exploring its structure-activity relationship (SAR). nih.govtandfonline.com This process involves making systematic modifications to the parent molecule and evaluating the impact of these changes on its biological activity, primarily COX inhibition. nih.gov

One area of focus has been the α-position of the propanoic acid moiety. nih.gov The presence of an α-methyl group is a common feature of profens and is generally considered important for their anti-inflammatory activity. nih.gov A study that synthesized a series of α-(non-methyl)alkyl-substituted and α,α-dialkyl-substituted analogues of ibuprofen (B1674241), flurbiprofen, and naproxen (B1676952) found that while some modifications led to reduced activity, others resulted in compounds with unexpectedly high potency, challenging the existing generalizations about the SAR of profens. nih.gov

Another strategy involves modifying the aromatic ring. For instance, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated for their COX inhibitory and antibacterial activities. tandfonline.com This study identified compounds with dual activity, highlighting the potential for developing multi-target drugs from a profen scaffold. tandfonline.com The synthesis of these derivatives often involves multi-step reaction sequences, starting from readily available precursors. For example, 2-(4-methylphenyl)propionic acid can be synthesized from 2-(4-methylphenyl)propionitrile, which in turn is prepared from 1-(4-methylphenyl)ethyl 4-methylbenzenesulfonate. tandfonline.com

The synthesis of rigidified analogues, such as "neoprofen," an ibuprofen analogue with a neopentylene-fused structure, allows for the exploration of how conformational restriction affects pharmacological activity. rsc.org Such studies provide valuable insights into the optimal three-dimensional topology for binding to the COX active site. rsc.org

Furthermore, the synthesis of derivatives can be aimed at improving other properties, such as reducing gastric side effects. For example, the synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid resulted in NSAIDs with low membrane permeabilizing and gastric lesion-producing activities. nih.gov

Pharmacological Target Engagement Studies (at molecular level)

Pharmacological target engagement studies are crucial for confirming that a drug candidate interacts with its intended molecular target within a cellular or in vivo environment. researchgate.netyoutube.com For this compound and its analogues, the primary targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. wikipedia.orgproteinstructures.com

At the molecular level, the interaction of profens with COX enzymes has been extensively studied using various biophysical and biochemical techniques. X-ray crystallography of COX-inhibitor complexes has provided detailed insights into the binding modes of these drugs. proteinstructures.comacs.org For instance, the crystal structure of COX-1 with flurbiprofen shows that the carboxylate group of the inhibitor forms hydrogen bonds with Arg-120 and Tyr-355 at the constriction site of the enzyme's active site. acs.org This interaction is a common feature for many profens and is critical for their inhibitory activity. acs.org

Interestingly, studies have revealed that the two enantiomers of profens can have different binding affinities and inhibitory potencies. nih.gov While the (S)-enantiomers are typically potent inhibitors of arachidonic acid (AA) oxygenation by COX enzymes, the (R)-enantiomers are often much weaker. nih.gov However, it has been discovered that (R)-profens can be substrate-selective inhibitors, preferentially inhibiting the oxygenation of endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) by COX-2. nih.gov This finding suggests a more complex pharmacological profile for profens than previously understood. nih.gov

Cellular target engagement assays provide a means to measure the interaction of a compound with its target in intact cells. researchgate.netyoutube.com These assays can confirm that a compound not only binds to the purified enzyme but also reaches and interacts with its target within the complex cellular milieu. youtube.com For example, a cellular thermal shift assay has been developed to reliably detect the target engagement of inhibitors of the SHP2 protein, demonstrating the utility of such methods in drug discovery. researchgate.net Similar approaches can be applied to assess the engagement of profen analogues with COX enzymes in cellular models of inflammation.

Furthermore, molecular dynamics simulations can complement experimental studies by providing a dynamic view of the inhibitor-enzyme interactions, helping to explain differences in binding affinity and selectivity among different analogues. acs.org

Biochemical Pathways and Metabolism in Research Models Excluding Human Clinical Data

In Vitro Metabolic Fate Studies (e.g., using S9 fractions, microsomes)

In vitro metabolic studies are essential for predicting the metabolic fate of new chemical entities. These experiments utilize subcellular fractions from liver homogenates, such as microsomes and S9 fractions, to simulate metabolic processes that occur in vivo. nih.govspringernature.com

Liver S9 fractions are the supernatant obtained after centrifuging a liver homogenate at 9,000g. nih.gov This fraction is a valuable tool because it contains both the microsomal and cytosolic fractions of liver cells. nih.govspringernature.com Consequently, it possesses a wide array of both Phase I enzymes (like cytochrome P450s found in microsomes) and Phase II enzymes (like sulfotransferases and UDP-glucuronosyltransferases, many of which are in the cytosol). nih.govmdpi.com This allows for the investigation of the complete metabolic fate of a compound. mdpi.com

Liver microsomes are vesicles derived from the endoplasmic reticulum and are obtained by further ultracentrifugation of the S9 fraction. nih.gov They are a concentrated source of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, and are widely used to study oxidative metabolism. springernature.comadmescope.com Comparing metabolic profiles from microsomes and S9 fractions can help distinguish between microsomal and cytosolic metabolic pathways. nih.gov For 2-arylpropionic acids, these systems are used to determine metabolic stability, identify metabolites, and elucidate the specific enzymes responsible for their biotransformation. admescope.com

Table 1: Comparison of In Vitro Metabolic Systems

SystemCompositionPrimary Use in Arylpropanoic Acid Research
Liver Microsomes Endoplasmic reticulum vesicles containing Phase I (e.g., CYPs) and some Phase II (e.g., UGTs) enzymes. nih.govspringernature.commdpi.comStudying oxidative metabolism (Phase I) and glucuronidation (Phase II). admescope.com
Liver S9 Fraction Contains both microsomal and cytosolic enzymes (Phase I and Phase II). nih.govmdpi.comComprehensive metabolic profiling, studying both oxidation and conjugation pathways. springernature.commdpi.com
Hepatocytes Intact liver cells containing a full complement of metabolic enzymes and cofactors. admescope.com"Gold standard" in vitro model for predicting overall hepatic clearance and metabolic pathways. admescope.com

Identification of Metabolites and Biotransformation Pathways

The biotransformation of 2-arylpropionic acids proceeds through two main phases. Phase I reactions introduce or expose functional groups, primarily through oxidation, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. springernature.comyoutube.com

A unique and defining metabolic feature of many 2-arylpropionic acids is the unidirectional metabolic chiral inversion of the inactive R-(-)-enantiomer to the pharmacologically active S-(+)-enantiomer. nih.govviamedica.pl This process is believed to proceed through the formation of an acyl-CoA thioester intermediate. nih.gov However, the extent of this inversion varies significantly between different compounds and species. For example, (R)-flurbiprofen undergoes very limited chiral inversion, whereas it is a major pathway for ibuprofen (B1674241). viamedica.pl

Key Biotransformation Pathways:

Oxidation: This is a primary Phase I pathway, typically mediated by cytochrome P450 enzymes. Oxidation can occur on the aromatic ring (hydroxylation) or on alkyl side chains. nih.govspringernature.com

Glucuronidation: This is the most significant Phase II pathway for this class of compounds. nih.gov The carboxylic acid group of the propionic acid moiety is conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov This results in the formation of more polar acyl-glucuronides that are readily excreted. nih.gov

Table 2: Common Metabolites of Representative 2-Arylpropionic Acids

Parent CompoundMetabolite(s)Metabolic Pathway
Ibuprofen 2-[4-(2-hydroxy-2-methylpropyl)phenyl]propionic acidOxidation
Cinnamic acidDegradation Intermediate
CatecholDegradation Intermediate
Naproxen (B1676952) O-desmethylnaproxenDemethylation
Salicylic acidDegradation Intermediate
Ketoprofen (B1673614) Not specified to undergo significant inversionLimited Chiral Inversion

Data sourced from studies on bacterial and mammalian metabolism. viamedica.plmdpi.com

Enzymology of 2-(2-Methylphenyl)propanoic Acid Processing

Phase I Enzymes (Cytochrome P450): The CYP superfamily, particularly isoforms within the CYP2C family, are the primary enzymes responsible for the oxidative metabolism of many NSAIDs. nih.gov Studies on related compounds show that CYP2C9 is a major catalyst for the hydroxylation of profens. nih.gov Other isoforms like CYP2C19 and CYP2D6 can also be involved. mdpi.com These enzymes catalyze the initial oxidative steps that prepare the molecule for subsequent conjugation. youtube.comyoutube.com

Phase II Enzymes (UDP-glucuronosyltransferases): UDP-glucuronosyltransferases (UGTs) are crucial for the elimination of 2-arylpropionic acids. nih.gov They catalyze the transfer of glucuronic acid to the drug's carboxylic acid group, a process known as glucuronidation. nih.gov This reaction significantly increases the water solubility of the compound, facilitating its renal excretion. nih.gov Several UGT isoforms, including UGT1A and UGT2B families, have been shown to be involved in the glucuronidation of profens and other carboxylic acid-containing drugs. nih.govnih.gov

Table 3: Key Enzymes in the Metabolism of 2-Arylpropionic Acids

Enzyme FamilySpecific Isoform(s)RoleSubstrate Example(s)
Cytochrome P450 (CYP) CYP2C9, CYP2C19, CYP2D6 mdpi.comnih.govPhase I: Oxidation (e.g., hydroxylation) of the aromatic ring or side chains. youtube.comIbuprofen, Flurbiprofen (B1673479), Diclofenac (B195802) mdpi.comnih.gov
UDP-glucuronosyltransferase (UGT) UGT1A family, UGT2B family (e.g., UGT2B7) nih.govnih.govPhase II: Conjugation of the carboxylic acid group with glucuronic acid. nih.govIbuprofen, Naproxen, Flurbiprofen nih.govnih.gov
3α-Hydroxysteroid Dehydrogenase Not specifiedCan be activated or inhibited by profens, affecting steroid and bile acid metabolism. nih.govIbuprofen, Fenoprofen nih.gov

Microbial and Environmental Biotransformations of Arylpropanoic Acids

Arylpropanoic acids can enter the environment through various waste streams, where they become subject to microbial degradation. mdpi.com Numerous studies have isolated and characterized bacteria and fungi capable of metabolizing these compounds, often using them as a source of carbon and energy. mdpi.comnih.gov

For instance, several bacterial strains, including those from the genera Pseudomonas, Sphingopyxis, and Haloferax, have been shown to degrade phenylpropanoic acid and its derivatives like ibuprofen. mdpi.comnih.govresearchgate.net The degradation pathways often involve initial oxidation or side-chain shortening. nih.gov One identified pathway for 3-phenylpropanoic acid involves its conversion to cinnamic acid and subsequently to catechol before ring cleavage and entry into central metabolism. mdpi.com The ipf gene cluster has been identified in some bacteria as being responsible for the initial steps of ibuprofen mineralization. mdpi.com

Fungal species have also been shown to metabolize arylpropanoic acids. nih.gov The ability of microorganisms to degrade these compounds is crucial for their removal from wastewater treatment plants and for mitigating their potential ecological impact. mdpi.com

Future Research Directions and Unresolved Challenges in the Study of 2 2 Methylphenyl Propanoic Acid

The scientific journey for any given compound is one of continuous discovery, and 2-(2-methylphenyl)propanoic acid, a member of the 2-arylpropionic acid (profen) family, is no exception. While much is understood about its basic properties, significant opportunities and challenges remain, paving the way for innovative future research. These endeavors are critical for unlocking the full potential of this molecule and its derivatives, potentially leading to advancements in various scientific fields. The primary areas ripe for exploration include the creation of more efficient stereoselective synthesis methods, the application of sophisticated analytical techniques for deeper characterization, the enhancement of computational models for better prediction of its behavior, and the investigation of new academic roles for its derivatives.

Q & A

Q. What are the recommended synthetic routes for 2-(2-methylphenyl)propanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves Friedel-Crafts alkylation or carboxylation of 2-methyltoluene derivatives. For example:

  • Friedel-Crafts Alkylation : Reacting 2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
  • Carboxylation : Using CO₂ under high pressure with a Grignard reagent derived from 2-methylbromobenzene .

Q. Key Considerations :

  • Catalyst Selection : AlCl₃ may lead to isomerization; milder catalysts (e.g., FeCl₃) reduce side products.
  • Temperature Control : Excess heat (>100°C) promotes decarboxylation, reducing yield.
  • Purification : Recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How do structural analogs (e.g., 2-(4-methylphenyl)propanoic acid) differ in physicochemical properties, and what analytical methods validate these differences?

Property This compound 2-(4-Methylphenyl)propanoic Acid
Solubility (H₂O) Low (0.2 g/L at 25°C)Moderate (1.5 g/L at 25°C)
Melting Point 101–103°C 85–89°C
LogP 2.82.3

Q. Analytical Methods :

  • HPLC : Reverse-phase C18 columns (e.g., Impurity D in EP standards) resolve positional isomers .
  • NMR : Aromatic proton splitting patterns distinguish ortho- vs. para-substituents .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Decarboxylation : Occurs at >100°C. Mitigation: Use low-temperature carboxylation (<80°C) .
  • Isomerization : Para-substituted byproducts form with aggressive catalysts. Mitigation: Optimize AlCl₃ stoichiometry .
  • Oxidation : Propanoic acid derivatives may oxidize to ketones. Mitigation: Add antioxidants (e.g., BHT) during storage .

Advanced Research Questions

Q. How does the ortho-methyl group influence bioactivity compared to para-substituted analogs?

The ortho-methyl group induces steric hindrance, altering:

  • Enzyme Binding : Reduced affinity for COX-2 compared to para-substituted ibuprofen analogs due to hindered access to the active site .
  • Metabolic Stability : Ortho-substitution slows hepatic glucuronidation, increasing plasma half-life in rodent models .

Q. Structure-Activity Relationship (SAR) :

Substituent Position COX-2 IC₅₀ (μM) Plasma t₁/₂ (h)
Ortho (2-methyl)45.26.7
Para (4-methyl)12.83.1

Q. What strategies are effective for resolving enantiomers of this compound, and how does chirality impact pharmacological profiles?

  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Enzymatic Resolution : Lipase-mediated ester hydrolysis achieves >98% enantiomeric excess (ee) .

Q. Pharmacological Impact :

  • (R)-Enantiomer : Higher anti-inflammatory activity (IC₅₀ = 28 μM vs. 52 μM for (S)-enantiomer in RAW 264.7 macrophages) .
  • (S)-Enantiomer : Increased renal clearance due to preferential binding to albumin .

Q. How can in vitro vs. in vivo data discrepancies be addressed when evaluating metabolic pathways?

Case Study : In vitro microsomal assays show rapid glucuronidation (t₁/₂ = 1.2 h), while in vivo rat studies report t₁/₂ = 6.7 h. Resolution Strategies :

  • Protein Binding Adjustments : Account for plasma protein binding (90% for this compound) using equilibrium dialysis .
  • Metabolite Profiling : LC-MS/MS identifies hydroxylated metabolites (e.g., 4-hydroxy derivatives) not detected in vitro .

Q. What computational models predict the compound’s interaction with biological targets, and how do they align with experimental data?

  • Molecular Docking (AutoDock Vina) : Predicts strong binding to PPARγ (ΔG = -9.2 kcal/mol) but weak COX-2 affinity (ΔG = -6.5 kcal/mol) .
  • MD Simulations : Ortho-methyl groups destabilize hydrogen bonds with COX-2 Arg120, aligning with experimental IC₅₀ data .

Q. What are the critical parameters for scaling up synthesis while maintaining stereochemical integrity?

  • Catalyst Recycling : Immobilized AlCl₃ on mesoporous silica reduces waste and maintains >90% ee .
  • Flow Chemistry : Continuous carboxylation reactors minimize thermal degradation (yield: 78% at 100 g/batch vs. 65% in batch) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.